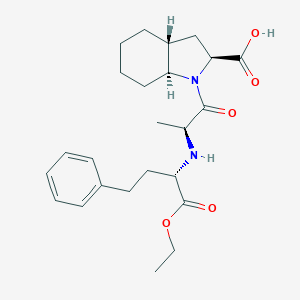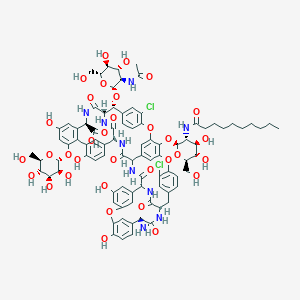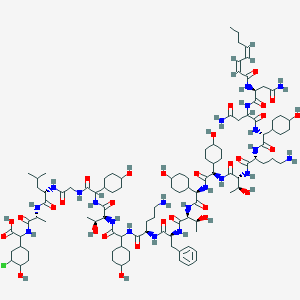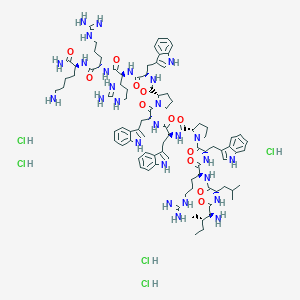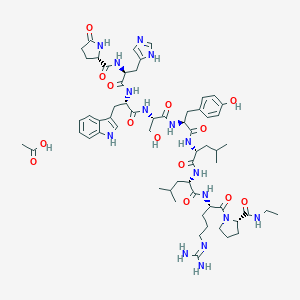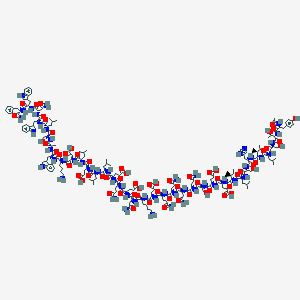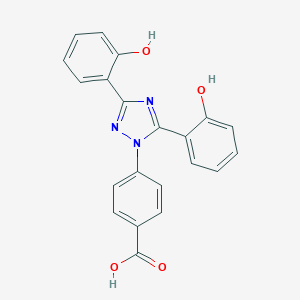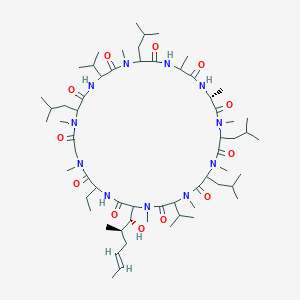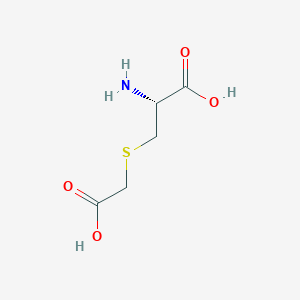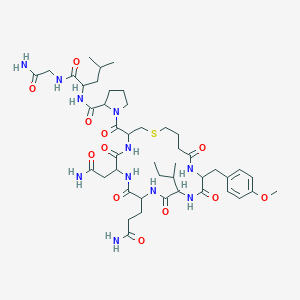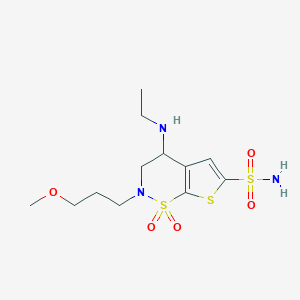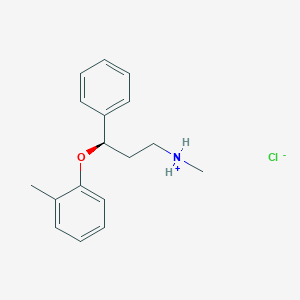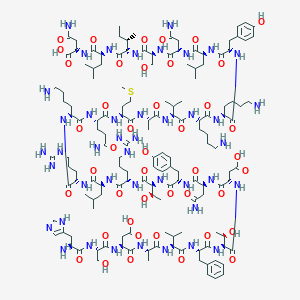
Aviptadil
Übersicht
Beschreibung
Aviptadil is a synthetic formulation of human vasoactive intestinal peptide (VIP). VIP was discovered in 1970 and has been used to treat various inflammatory conditions, such as acute respiratory distress syndrome (ARDS), asthma, and chronic obstructive pulmonary disease (COPD) . This compound is known for its potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for treating respiratory and other inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Aviptadil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie:
- Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.
- Untersucht für sein Potenzial, stabile Komplexe mit verschiedenen Metallionen zu bilden.
Biologie:
- Untersucht für seine Rolle bei der Modulation von Immunantworten und der Reduzierung von Entzündungen.
- Wird in der Forschung an Neuropeptiden und deren Auswirkungen auf verschiedene physiologische Prozesse eingesetzt.
Medizin:
- Angewendet bei der Behandlung von Atemwegserkrankungen wie ARDS, Asthma und COPD .
- Untersucht für sein Potenzial zur Behandlung von COVID-19, indem es alveoläre Typ-II-Zellen in der Lunge schützt und die Lungenentzündung reduziert .
Industrie:
- Wird bei der Entwicklung von peptidbasierten Therapeutika und Arzneimittelverabreichungssystemen verwendet.
- Untersucht für sein Potenzial in der Formulierung inhalativer Medikamente für Atemwegserkrankungen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an spezifische Rezeptoren auf alveolären Typ-II-Zellen in der Lunge bindet. Diese Rezeptoren sind die gleichen Zellen, die über ihre Angiotensin-Converting-Enzym-2-Rezeptoren das schwere akute respiratorische Syndrom-Coronavirus (SARS-CoV-2) binden . Durch die Bindung an diese Rezeptoren schützt this compound die Zellen und das umgebende Lungenepithel, indem es Zytokine blockiert, Apoptose verhindert und die Produktion von Surfactant hochreguliert . Dieser Mechanismus trägt zur Aufrechterhaltung der Lungenhomöostase und zur Reduzierung von Entzündungen bei, was this compound effektiv bei der Behandlung von Atemwegserkrankungen macht .
Ähnliche Verbindungen:
Vasoaktives intestinales Peptid (VIP): Die natürliche Form von this compound, die an verschiedenen physiologischen Prozessen beteiligt ist.
Phentolamin: Oft in Kombination mit this compound in Formulierungen wie Invicorp zur Behandlung von erektiler Dysfunktion.
Einzigartigkeit: this compound ist aufgrund seiner synthetischen Formulierung einzigartig, die eine präzise Kontrolle über seine Struktur und Funktion ermöglicht. Im Gegensatz zu natürlichem VIP kann this compound in großen Mengen mit hoher Reinheit und Konsistenz hergestellt werden. Seine Fähigkeit, spezifisch an Rezeptoren auf alveolären Typ-II-Zellen zu binden und vor Lungenentzündung zu schützen, hebt es von anderen ähnlichen Verbindungen ab .
Wirkmechanismus
Target of Action
Aviptadil, a synthetic form of human vasoactive intestinal peptide (VIP), primarily targets the Vasoactive Intestinal Peptide Receptor 1 (VIPR1) and Vasoactive Intestinal Peptide Receptor 2 (VIPR2) . These receptors play a crucial role in the regulation of various physiological processes, including immunological functions, inflammation control, and homeostasis of the immune system .
Mode of Action
This compound interacts with its targets (VIPR1 and VIPR2) by mimicking the activity of the natural Vasoactive Intestinal Peptide (VIP) . This interaction leads to a decrease in the inflammatory processes seen in acute lung injury . It also has anti-apoptotic properties, meaning it can prevent cells from dying . Furthermore, this compound has been found to inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 non-structural proteins (nsp) 10 and nsp16 .
Biochemical Pathways
This compound influences several biochemical pathways. It suppresses the TH1 pathway and promotes the TREG (T regulatory pathway or immune balancing pathway or immunosuppressive pathway), which leads to a decline in the production of the tumor necrosis factor . Additionally, this compound reduces the secretion of the IL6 factor and RANTES . These changes in the biochemical pathways result in anti-inflammatory effects and a boost to both innate and adaptive immunity .
Pharmacokinetics
It is known that this compound is administered as an injectable synthetic formulation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory and immune-boosting properties. By interacting with its targets and influencing various biochemical pathways, this compound helps control the homeostasis of the immune system . It also provides lung-protective actions, which have shown encouraging results in treating conditions like COVID acute respiratory distress syndrome (ARDS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound has been used in different environments, such as in the treatment of acute respiratory distress syndrome and for the treatment of pulmonary arterial hypertension .
Biochemische Analyse
Biochemical Properties
Aviptadil plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. This compound is a synthetic form of VIP, which is produced by lymphoid cells and plays a major role in immunological functions for controlling the homeostasis of the immune system .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound defends type 2 pneumocytes, induces bronchodilation, and supports the immune system .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with non-structural protein (nsp) 10 and nsp16, which may inhibit the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown significant beneficial results in COVID acute respiratory distress syndrome (ARDS), as evident by the interim analysis data from previous studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds to its receptors in discrete locations within the gastrointestinal, respiratory, and genital tracts . This compound is localized on respiratory epithelium, smooth muscles of the airways, blood vessels, and alveolar walls .
Subcellular Localization
It is known that the principal localization of VIP-containing neurons in the tracheobronchial tree is in the smooth muscle layer, around submucosal mucous glands and in the walls of pulmonary and bronchial arteries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Aviptadil involves the synthesis of a dipeptide fragment Fmoc-Leu-Asn-OH using a liquid phase method. This is followed by sequential coupling of amino acids with N-terminal Fmoc protection and side chain protection according to the this compound main chain peptide sequence. The coupling is performed using solid-phase synthesis with Rink Amide MBHA amino resin as the initial resin . The amino acid coupling at positions 23, 24, 27, and 28 is achieved using the dipeptide fragment Fmoc-Leu-Asn-OH, while the histidine coupling at the first position is done using Boc-His (Trt)-OH . The final steps involve peptide resin pyrolysis, purification, and freeze-drying to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The method ensures high synthetic efficiency, low cost, and minimal racemization impurities, making it suitable for large-scale operations .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aviptadil unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um das Peptid zu modifizieren, um seine Stabilität, Wirksamkeit und Bioverfügbarkeit zu verbessern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Persäuren können verwendet werden, um Sauerstoff-Funktionalitäten in das Peptid einzuführen.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen innerhalb des Peptids zu reduzieren.
Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien, um bestimmte Atome oder Gruppen innerhalb der Peptidstruktur zu ersetzen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Peptide mit verbesserter Stabilität, Wirksamkeit und Bioverfügbarkeit. Diese Modifikationen sind entscheidend für die Verbesserung des therapeutischen Potenzials von this compound.
Vergleich Mit ähnlichen Verbindungen
Vasoactive Intestinal Peptide (VIP): The natural form of Aviptadil, used in various physiological processes.
Phentolamine: Often combined with this compound in formulations like Invicorp for treating erectile dysfunction.
Remdesivir: An antiviral drug compared with this compound for treating COVID-19-associated hypoxemic respiratory failure.
Uniqueness: this compound is unique due to its synthetic formulation, which allows for precise control over its structure and function. Unlike natural VIP, this compound can be produced in large quantities with high purity and consistency. Its ability to bind specifically to receptors on alveolar type II cells and protect against pulmonary inflammation sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUWHHLIZKOSMS-RIWXPGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H237N43O43S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40077-57-4 | |
| Record name | Aviptadil [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action for Aviptadil in treating COVID-19?
A1: this compound exerts its therapeutic effects by binding to Vasoactive Intestinal Peptide receptor 1 (VPAC1) receptors found on Alveolar Type II cells in the lungs. [] These cells are also targeted by the SARS-CoV-2 virus for entry via their angiotensin-converting enzyme 2 (ACE2) receptors. By binding to VPAC1 receptors, this compound protects these crucial cells and the surrounding pulmonary epithelium through various mechanisms. []
Q2: How does this compound protect the lungs from the damaging effects of COVID-19?
A2: this compound provides multi-pronged protection against COVID-19-induced lung injury by:
- Inhibiting viral replication: this compound directly hinders the replication of the SARS-CoV-2 virus within infected cells. [] One potential mechanism involves binding to non-structural proteins (nsp) 10 and nsp16 of the virus, potentially inhibiting the 2’-O-methyltransferase activity of the SARS-CoV-2 nsp10 and nsp16 complex. [, ]
- Suppressing cytokine storm: this compound dampens the excessive release of pro-inflammatory cytokines, known as a "cytokine storm", a hallmark of severe COVID-19. [, ]
- Preventing cell death: this compound inhibits apoptosis, or programmed cell death, in Alveolar Type II cells, preserving their function and integrity. [, ]
- Boosting surfactant production: this compound stimulates the production of surfactant by Alveolar Type II cells. Surfactant is crucial for maintaining lung elasticity and facilitating efficient gas exchange, the loss of which is implicated in COVID-19 respiratory failure. [, ]
Q3: What is the significance of this compound's binding to Alveolar Type II cells in the context of COVID-19?
A3: Alveolar Type II cells are critical for lung function, playing a key role in gas exchange and surfactant production. These cells are also primary targets for SARS-CoV-2 infection. This compound's specific binding to VPAC1 receptors on these cells allows it to exert localized protective effects, shielding them from viral damage, inflammation, and cell death. This targeted action is crucial for mitigating the severe respiratory complications associated with COVID-19. [, ]
Q4: What is the chemical structure of this compound?
A4: this compound is a synthetic form of Vasoactive Intestinal Peptide (VIP). VIP is a 28-amino acid neuropeptide with the following sequence:
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is approximately 3326.7 g/mol.
Q6: Is there any information available on the spectroscopic characteristics of this compound?
A6: While the provided research doesn't delve into the spectroscopic details of this compound, standard analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy can be employed to characterize its structure and properties.
Q7: What is known about the stability of this compound, and what strategies are employed to ensure its stability in formulations?
A7: this compound, being a peptide, is susceptible to degradation, particularly in aqueous solutions. To enhance its stability, various formulation strategies are employed, such as lyophilization. Research highlights the use of sucrose as a bulking agent during lyophilization, acting as a cryoprotectant to preserve peptide integrity. [] This formulation approach ensures product stability during storage and transportation, overcoming challenges associated with its aqueous stability. []
Q8: What evidence supports the potential efficacy of this compound in treating COVID-19?
A8: The potential of this compound in treating COVID-19 is supported by preclinical and clinical studies:
- Preclinical studies: In vitro studies demonstrate this compound's ability to inhibit SARS-CoV-2 replication in human monocytes and Calu-3 cells, reducing the production of pro-inflammatory mediators. []
- Clinical trials: this compound has been granted Fast Track designation by the US FDA for treating Critical COVID-19 with Respiratory Failure, indicating its potential to address an unmet medical need. [, , ] It is currently undergoing Phase 2/3 clinical trials to evaluate its safety and efficacy rigorously. [, , , , ] Several studies, including open-label trials and case series, suggest potential benefits such as improved oxygenation, reduced hospital stay, and increased survival in critically ill COVID-19 patients. [, , , , , , , ]
Q9: Are there any specific patient populations where this compound might be particularly beneficial for COVID-19 treatment?
A9: While research is ongoing, some studies suggest that this compound could be particularly beneficial for specific COVID-19 patient populations, including:
- Patients with severe comorbidities: Several studies report promising outcomes in critically ill patients with multiple comorbidities who were ineligible for inclusion in standard clinical trials, suggesting this compound's potential in this high-risk group. [, , ]
- Pregnant women: Although limited data is available, a case report documented the successful treatment of a pregnant woman with critical COVID-19 using this compound, highlighting its potential use in this vulnerable population. []
Q10: What is the safety profile of this compound based on available data?
A10: While long-term safety data is still being gathered, preliminary findings from clinical trials and case series indicate that this compound is generally well-tolerated. [, , , , , , , , ]
Q11: Are there any alternative treatments available for COVID-19 respiratory failure, and how does this compound compare?
A11: While several treatments for COVID-19 respiratory failure exist, including antiviral drugs, corticosteroids, and immunomodulators, this compound's unique mechanism of action, targeting both the virus and the inflammatory response, makes it a promising therapeutic candidate. [, ] Its potential to directly protect Alveolar Type II cells distinguishes it from other treatment modalities. []
Q12: What are some of the key research tools and resources being utilized in this compound research for COVID-19?
A12: this compound research for COVID-19 utilizes a multidisciplinary approach incorporating:
- Clinical trials: Rigorous randomized controlled trials are being conducted to assess this compound's efficacy and safety comprehensively. [, , , , ]
- Bioinformatics tools: Computational modeling and simulation studies are employed to understand the interactions between this compound and viral proteins, aiding in drug development efforts. []
- Laboratory techniques: Cell culture models and animal models are used to study the mechanisms of action and potential therapeutic benefits of this compound. [, ]
Q13: What is the historical context of this compound research, and what are some of the key milestones in its development?
A13: this compound has a history of research for various conditions, including pulmonary hypertension and erectile dysfunction. [, , , , ] Key milestones in its development include:
- Early research on Vasoactive Intestinal Peptide: The discovery and characterization of VIP's diverse physiological effects laid the foundation for exploring its therapeutic potential. [, ]
- Development of this compound as a synthetic VIP analog: The synthesis of this compound allowed for its pharmaceutical development and clinical investigation. [, ]
- Fast Track designation for COVID-19: The FDA's granting of Fast Track designation to this compound for Critical COVID-19 with Respiratory Failure marked a significant step towards its potential use in addressing the pandemic. [, , ]
Q14: What are some of the cross-disciplinary collaborations and research efforts driving this compound research forward?
A14: this compound research exemplifies cross-disciplinary collaboration, bringing together:
- Pulmonologists and critical care specialists: These experts provide clinical expertise and insights into the pathophysiology of COVID-19 respiratory failure. [, , , , , , , ]
- Pharmacologists and pharmaceutical scientists: These researchers focus on drug development, formulation optimization, and understanding this compound's pharmacokinetic and pharmacodynamic properties. [, ]
- Virologists and immunologists: These scientists contribute to understanding this compound's antiviral and immunomodulatory effects, elucidating its mechanism of action. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


